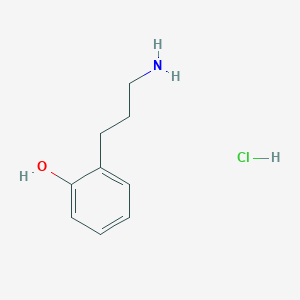
2-(3-Aminopropyl)phenolhydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Aminopropyl)phenolhydrochloride is a chemical compound with the molecular formula C9H14ClNO. It is known for its psychoactive properties and interactions with various serotonin receptors. This compound is used in scientific research and has applications in chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of 2-(3-Aminopropyl)phenolhydrochloride involves multiple steps. One method starts with meta-methoxy bromobenzene, which undergoes a series of reactions including the use of propylene oxide, methane sulfonic acid, ammonia methanol, and hydrobromic acid. This process results in the formation of 2-(3-Aminopropyl)phenol, which is then converted to its hydrochloride salt .
Industrial Production Methods: The industrial production of this compound is designed to be efficient and environmentally friendly. The process involves optimizing reaction conditions to achieve high yields and reduce production costs. The comprehensive yield of the process can reach up to 63% .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(3-Aminopropyl)phenolhydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form amines.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.
Major Products Formed:
Oxidation: Quinones
Reduction: Amines
Substitution: Alkylated or acylated phenols
Applications De Recherche Scientifique
2-(3-Aminopropyl)phenolhydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with serotonin receptors and its potential effects on mood and behavior.
Industry: The compound is used in the production of various chemicals and materials.
Mécanisme D'action
2-(3-Aminopropyl)phenolhydrochloride exerts its effects by interacting with serotonin receptors in the brain. It acts as a partial agonist at 5-HT1A, 5-HT1B, and 5-HT2C receptors, and as an antagonist at the 5-HT2A receptor. These interactions influence the release and uptake of serotonin, leading to changes in mood and behavior .
Comparaison Avec Des Composés Similaires
3-(2-Aminopropyl)phenol: A closely related compound with similar psychoactive properties.
4-Hydroxyamphetamine: Another compound with similar interactions with serotonin receptors.
Gepefrine hydrochloride: A compound with similar chemical structure and pharmacological effects.
Uniqueness: 2-(3-Aminopropyl)phenolhydrochloride is unique due to its specific interactions with multiple serotonin receptors, making it a valuable compound for research in neuropharmacology and the development of new therapeutic agents .
Propriétés
Formule moléculaire |
C9H14ClNO |
|---|---|
Poids moléculaire |
187.66 g/mol |
Nom IUPAC |
2-(3-aminopropyl)phenol;hydrochloride |
InChI |
InChI=1S/C9H13NO.ClH/c10-7-3-5-8-4-1-2-6-9(8)11;/h1-2,4,6,11H,3,5,7,10H2;1H |
Clé InChI |
ZNCNBNYNTZWDEP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)CCCN)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















